Xanthoquinodin A1

Description

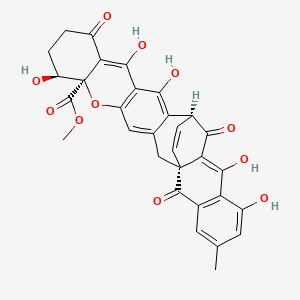

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Xanthoquinodin A1: A Fungal Metabolite with Potent Anti-Infective Properties

A Technical Guide on its Discovery, Characterization, and Biological Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthoquinodin A1 is a potent bioactive secondary metabolite originally isolated from the fungal species Trichocladium sp.[1][2]. It belongs to a class of compounds known as xanthone-anthraquinone heterodimers, which are characterized by a unique molecular architecture. Extensive research has demonstrated that this compound possesses a broad spectrum of anti-infective activities, exhibiting inhibitory effects against a range of human pathogens. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of this compound, with a focus on its potential as a lead compound in drug development.

Discovery and Production from Trichocladium sp.

This compound was identified through a multi-institutional screening program aimed at discovering novel anti-infective agents from natural sources. An extract from a Trichocladium sp. fungus demonstrated significant inhibitory activity against several human pathogens, leading to the isolation and characterization of this compound as one of the active constituents[1][2].

Experimental Protocols

1. Fungal Fermentation for this compound Production:

A solid-state fermentation approach is effective for the production of secondary metabolites from Trichocladium sp.[3].

-

Culture Medium: Prepare a solid rice medium by autoclaving 100g of rice in 110 mL of water in Erlenmeyer flasks.

-

Inoculation: Inoculate the sterilized rice medium with a mycelial suspension of Trichocladium sp.

-

Incubation: Incubate the flasks under static conditions at 20°C for 33 days to allow for fungal growth and metabolite production[3].

-

Extraction: After the incubation period, extract the entire culture with ethyl acetate. The rice medium should be macerated and agitated for at least 8 hours to ensure efficient extraction. The ethyl acetate is then evaporated under reduced pressure to yield the crude extract containing this compound.

Isolation and Purification

The isolation of this compound from the crude fungal extract is achieved through a combination of chromatographic techniques.

Experimental Protocols

1. Initial Fractionation:

-

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica gel column. A step gradient of n-hexane/ethyl acetate followed by dichloromethane/methanol is used to separate the extract into several fractions of varying polarity[3].

2. Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) is suitable for the purification of xanthoquinodins.

-

Mobile Phase: A gradient elution system of methanol and water (with 0.1% formic acid) is typically employed.

-

Gradient Program:

-

Start with a higher percentage of water and gradually increase the percentage of methanol over a period of 30-40 minutes.

-

A typical gradient might be from 30% methanol to 100% methanol.

-

-

Detection: Detection is performed using a UV detector at wavelengths of 254 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.

Structural Characterization

The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.

-

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is used to determine the absolute stereochemistry of the molecule by comparing the experimental spectrum with theoretically calculated spectra.

Biological Activities and Quantitative Data

This compound has demonstrated a wide range of biological activities against various pathogens and cancer cell lines. The following tables summarize the quantitative data reported in the literature.

Table 1: Anti-Infective Activity of this compound

| Organism | Strain | Activity (EC₅₀/IC₅₀ in µM) | Reference |

| Plasmodium falciparum | Dd2 | 0.29 | [1] |

| Mycoplasma genitalium | 0.13 | [1] | |

| Cryptosporidium parvum | 5.2 | [1] | |

| Trichomonas vaginalis | 3.9 | [1] | |

| Toxoplasma gondii | RH88 tachyzoites | 0.12 | |

| Plasmodium berghei | Liver stage | 1.27 |

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cell Type | Activity (IC₅₀ in µM) | Reference |

| HepG2 | Human Liver Carcinoma | > 25 | [1] |

| HL-60 | Human Promyelocytic Leukemia | 6.22 | |

| SMMC-7721 | Human Hepatocellular Carcinoma | 8.00 | |

| A-549 | Human Lung Carcinoma | 3.33 | |

| MCF-7 | Human Breast Adenocarcinoma | 14.16 | |

| SW480 | Human Colon Adenocarcinoma | 28.82 |

Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated; however, studies on its effect on Plasmodium falciparum have provided some insights. Transcriptomic analysis of parasites treated with this compound revealed significant changes in genes related to RNA trafficking, chromosome segregation, and schizogony. Unlike some other antimalarials, it does not appear to cause cell cycle arrest but does inhibit the process of multinucleation during schizogony, suggesting a potential interference with DNA replication or nuclear division.

Mandatory Visualizations

Diagrams

Caption: Experimental workflow for the production and analysis of this compound.

Caption: Logical relationship of this compound's effects on P. falciparum.

Conclusion

This compound, a natural product from Trichocladium sp., represents a promising scaffold for the development of novel anti-infective agents. Its potent activity against a range of clinically relevant pathogens, coupled with a potentially unique mechanism of action, warrants further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and infectious diseases. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of cryptic metabolites of the endophytic fungus Trichocladium sp. through OSMAC and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]

Fungal Sources of Xanthoquinodin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoquinodin A1 is a complex heterodimeric natural product belonging to the xanthone-anthraquinone class of polyketides. It has garnered significant interest within the scientific community due to its potent biological activities, including anticoccidial and broad-spectrum anti-infective properties. This technical guide provides an in-depth overview of the fungal sources of this compound, detailing methodologies for its production, extraction, and purification, and presenting a putative biosynthetic pathway.

Fungal Producers of this compound

This compound has been isolated from several fungal species, highlighting the diverse metabolic capabilities within the fungal kingdom. The primary reported producers of this compound are detailed in the table below. While several fungi have been identified as sources, quantitative production yields are not extensively reported in publicly available literature.

| Fungal Species | Isolate/Strain | Source/Habitat | Reference |

| Humicola sp. | FO-888 | Soil | [1][2] |

| Chaetomium globosum | Endophytic fungus | From Rhapis cochinchinensis | [3] |

| Chaetomium elatum | Endolichenic fungus | [4] | |

| Trichocladium sp. | [5][6] | ||

| Cytospora eugeniae | BCC42696 | [7] | |

| Jugulospora vestita | [8] |

Experimental Protocols

The following sections outline detailed methodologies for the cultivation of fungal sources and the subsequent extraction and purification of this compound. These protocols are compiled from general methods reported for fungal secondary metabolite production and purification.

Fungal Cultivation and Fermentation

Objective: To cultivate this compound-producing fungi to generate sufficient biomass and secondary metabolite production for extraction.

Materials:

-

Aseptic culture of a known this compound-producing fungus (e.g., Humicola sp. FO-888).

-

Seed culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

-

Production culture medium (e.g., solid rice medium or a specialized liquid fermentation medium).

-

Sterile flasks or bioreactor.

-

Incubator/shaker.

Protocol:

-

Seed Culture Preparation:

-

Inoculate a sterile seed culture medium with the fungal strain.

-

Incubate at 25-28°C with agitation (e.g., 150 rpm) for 3-5 days to obtain a sufficient amount of mycelial biomass.

-

-

Production Culture:

-

Solid-State Fermentation:

-

Inoculate a sterile solid substrate, such as rice medium, with the seed culture.

-

Incubate under static conditions at 25-28°C for 14-21 days.

-

-

Submerged Fermentation:

-

Inoculate a larger volume of sterile production medium in a flask or bioreactor with the seed culture.

-

Incubate at 25-28°C with agitation for 7-14 days. Monitor for secondary metabolite production.

-

-

Extraction of this compound

Objective: To extract this compound from the fungal culture.

Materials:

-

Fungal biomass and/or culture broth.

-

Organic solvents (e.g., ethyl acetate, chloroform, methanol).

-

Separatory funnel or extraction apparatus.

-

Rotary evaporator.

Protocol:

-

Harvesting:

-

For solid-state fermentation, harvest the entire fungal culture.

-

For submerged fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.

-

-

Solvent Extraction:

-

Extract the fungal biomass and/or broth with a suitable organic solvent, such as ethyl acetate.[1]

-

Perform the extraction multiple times to ensure complete recovery of the compound.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Concentrate the extract in vacuo using a rotary evaporator to obtain a crude extract.

-

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

-

Crude fungal extract.

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water).

-

Fraction collector.

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometry).

Protocol:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Combine and concentrate the fractions containing this compound.

-

Further purify the enriched fraction by preparative HPLC using a reverse-phase column (e.g., C18).[1]

-

Use a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water) to achieve high-purity separation.

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Biosynthetic Pathway of this compound

Xanthoquinodins are heterodimers formed from a xanthone and an anthraquinone monomer, both of which are derived from the polyketide biosynthetic pathway.[2] The biosynthesis is believed to involve the formation of two separate polyketide chains that undergo cyclization and subsequent dimerization. While the exact enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on known fungal polyketide biosynthesis.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and identification of this compound from a fungal source.

Caption: Experimental workflow for this compound isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]

- 5. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

Xanthoquinodin A1: A Deep Dive into its Antiplasmodial Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xanthoquinodin A1, a fungal-derived natural product, has emerged as a promising antimalarial lead compound, exhibiting potent activity against Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It details the experimental evidence for its unique biological effects, including its rapid parasiticidal activity and its intriguing "irresistible" phenotype, characterized by the inability of parasites to develop resistance in vitro. This document summarizes key quantitative data, provides detailed experimental protocols for the assays used to characterize the compound's activity, and presents visual representations of experimental workflows and the proposed mechanism of action to facilitate a deeper understanding for researchers in the field of antimalarial drug development.

Introduction

The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Natural products have historically been a rich source of antimalarial drugs, and this compound, a heterodimer of xanthone and anthraquinone, has shown significant promise in this regard.[1] This guide synthesizes the available research to provide an in-depth technical resource on its antiplasmodial properties.

Quantitative Efficacy and Selectivity

This compound demonstrates potent activity against multiple life cycle stages of Plasmodium parasites and other apicomplexans, while exhibiting a favorable selectivity profile against human cells.

Table 1: In Vitro Efficacy of this compound against Plasmodium and Toxoplasma gondii

| Organism/Strain | Life Cycle Stage | EC50 (μM) | Reference |

| Plasmodium falciparum Dd2 | Asexual Blood Stage | 0.29 | [1][2] |

| Plasmodium falciparum 3D7 | Asexual Blood Stage | Not specified, but tested | [2] |

| Dd2 ScDHODH | Asexual Blood Stage | No cross-resistance | [2] |

| PfACS_A597 mutant | Asexual Blood Stage | No cross-resistance | [2] |

| PfCARL_I1139K mutant | Asexual Blood Stage | No cross-resistance | [2] |

| PfPI4K_S1320L mutant | Asexual Blood Stage | No cross-resistance | [2] |

| Plasmodium berghei | Liver Stage | 1.27 | [2] |

| Toxoplasma gondii RH88 | Tachyzoites | 0.12 | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | EC50 (μM) | Reference |

| HepG2 (human liver carcinoma) | Cytotoxicity Assay | > 25 | [1][3] |

Mechanism of Action

The precise molecular target of this compound remains to be elucidated; however, extensive research has provided significant insights into its mode of action against P. falciparum. A key finding is the compound's "irresistible" nature, as attempts to generate resistant parasite lines have been unsuccessful.[2][4] This suggests a potentially novel and robust mechanism of action.

Effect on Parasite Morphology and Development

This compound acts relatively quickly, inducing parasite death within 12 to 24 hours of exposure.[2][5] Its inhibitory effect occurs prior to multinucleation in the schizont stage, indicating an interference with a critical developmental process before the final stages of asexual replication.[2][6][7]

Lack of Cross-Resistance

Importantly, this compound does not exhibit cross-resistance with parasite strains resistant to known antimalarials that target PfACS, PfCARL, PfPI4K, or DHODH.[2][6][7] This lack of cross-resistance further supports a novel mechanism of action.

Transcriptomic Analysis

To probe the molecular basis of its activity, transcriptomic studies were performed on P. falciparum cultures treated with this compound. These analyses revealed significant alterations in transcripts associated with:

-

RNA trafficking: Suggesting a potential disruption of RNA processing, transport, or localization.

-

Chromosome segregation: Indicating a possible interference with mitosis and cell division.

-

Schizogony: Consistent with the observed block in parasite development prior to multinucleation.

While these findings do not pinpoint a specific target, they provide a transcriptional signature of this compound's cellular impact.[2]

Caption: Proposed mechanism of action of this compound against P. falciparum.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the antiplasmodial activity of this compound.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (asynchronous)

-

Complete parasite culture medium

-

Human red blood cells (RBCs)

-

96-well black, clear-bottom microplates

-

This compound stock solution (in DMSO)

-

Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.08% saponin, 0.8% Triton X-100

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

Procedure:

-

Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a no-drug control (0.5% DMSO) and a positive control (e.g., Chloroquine).

-

Adjust the parasitemia of the P. falciparum culture to 0.5% at a 2% hematocrit.

-

Add 100 µL of the parasite culture to each well of the plate containing the drug dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

-

After incubation, freeze the plate at -80°C to lyse the RBCs.

-

Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the EC50 values by fitting the fluorescence data to a dose-response curve using appropriate software.

Caption: Workflow for the SYBR Green I-based antimalarial activity assay.

In Vitro Resistance Selection Protocol

This protocol is designed to select for drug-resistant P. falciparum mutants through continuous culture under increasing drug pressure.

Materials:

-

P. falciparum Dd2 strain

-

Complete parasite culture medium

-

Human RBCs

-

This compound stock solution

-

Large volume culture flasks (e.g., T75 or T150)

Procedure:

-

Initiate a large-scale culture of P. falciparum Dd2 with an inoculum of approximately 1 x 10^8 parasites.

-

Expose the parasites to a sub-lethal concentration of this compound (e.g., 0.5x EC50).

-

Maintain the culture by providing fresh medium and RBCs every 2-3 days. Monitor parasitemia by Giemsa-stained blood smears.

-

Once the parasite culture has recovered and is growing steadily, gradually increase the concentration of this compound.

-

Continue this process of stepwise increases in drug concentration over a prolonged period (e.g., several months).

-

Periodically determine the EC50 of the drug-pressured parasite population to assess for any shifts in susceptibility.

-

If a resistant line emerges, clone the parasites by limiting dilution and perform whole-genome sequencing to identify potential resistance-conferring mutations.

Note: For this compound, attempts to generate resistant P. falciparum Dd2 lines over 8 months with concentrations gradually increasing from 40 to 500 nM were unsuccessful.[2]

References

- 1. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]

- 2. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. In vitro generation of drug-resistant P. falciparum lines [bio-protocol.org]

- 5. iddo.org [iddo.org]

- 6. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Biological Activity Spectrum of Xanthoquinodin A1: A Technical Guide for Drug Discovery Professionals

Executive Summary

Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a compound of significant interest in the field of anti-infective and anticancer research. Isolated from fungi such as Humicola and Trichocladium species, it demonstrates a potent and broad spectrum of biological activities. Notably, it exhibits strong inhibitory effects against a range of phylogenetically diverse human pathogens, including parasites, bacteria, and fungi, as well as cytotoxic activity against various cancer cell lines. A particularly compelling characteristic of this compound is the difficulty in generating resistance in parasites like Plasmodium falciparum and Toxoplasma gondii, suggesting a unique and robust mechanism of action. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development efforts.

Antiparasitic and Anti-Infective Activity

This compound has demonstrated significant efficacy against a wide array of parasitic and microbial pathogens. Its broad-spectrum activity makes it a promising candidate for development as a versatile anti-infective agent.

Antiplasmodial and Apicomplexan Activity

The compound is a potent inhibitor of several apicomplexan parasites. In Plasmodium falciparum, the causative agent of the most severe form of malaria, this compound shows a moderately fast-killing profile, inducing parasite death after 12 hours of exposure and inhibiting parasite development prior to multinucleation. Crucially, it shows no cross-resistance with known antimalarial targets, highlighting its novel mechanism. Its activity extends to the liver stages of Plasmodium berghei and to Toxoplasma gondii tachyzoites.

Broad-Spectrum Anti-Infective Properties

Beyond apicomplexans, this compound is active against other significant human pathogens, including Mycoplasma genitalium, Cryptosporidium parvum, and Trichomonas vaginalis. This wide range of activity underscores its potential as a broad-spectrum therapeutic.

Table 1: Anti-Infective Activity of this compound

| Target Organism | Strain/Stage | Assay Type | Metric | Value (μM) | Reference |

|---|---|---|---|---|---|

| Plasmodium falciparum | Dd2 | SYBR Green I | EC₅₀ | 0.29 | |

| Plasmodium berghei | Liver Stage | - | EC₅₀ | 1.27 | |

| Toxoplasma gondii | RH88 Tachyzoites | - | EC₅₀ | 0.12 | |

| Mycoplasma genitalium | - | - | EC₅₀ | 0.13 | |

| Cryptosporidium parvum | - | - | EC₅₀ | 5.2 | |

| Trichomonas vaginalis | - | - | EC₅₀ | 3.9 | |

| Eimeria tenella | Monensin-resistant | In vitro cell-based | MEC* | 0.035 |

*MEC: Minimum Effective Concentration where no mature schizonts were observed.

Antibacterial and Antifungal Activity

While the primary focus of recent research has been on its antiparasitic effects, early studies also identified antimicrobial properties for this compound.

Antibacterial Spectrum

This compound has shown activity against a panel of both Gram-positive and Gram-negative bacteria. This activity was determined using a paper disc diffusion method.

Table 2: Antibacterial Activity of this compound

| Target Organism | Method | Result (at 1 mg/ml) | Reference |

|---|---|---|---|

| Bacillus subtilis | Paper Disc | Active | |

| Micrococcus luteus | Paper Disc | Active | |

| Staphylococcus aureus | Paper Disc | Active | |

| Acholoplasma laidlawli | Paper Disc | Active |

| Bacteroides fragilis | Paper Disc | Active | |

Further quantitative studies (e.g., determination of Minimum Inhibitory Concentration - MIC) are required to fully characterize the antibacterial potency.

Cytotoxic and Anticancer Activity

This compound exhibits cytotoxic effects against a range of human cancer cell lines, a common feature among the broader class of xanthone derivatives which are known to act through mechanisms like caspase activation and protein kinase inhibition. Its activity profile suggests potential for development as an anticancer agent.

Table 3: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Metric | Value (μM) | Reference |

|---|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | IC₅₀ | 6.22 | |

| SMMC-7721 | Hepatocellular Carcinoma | IC₅₀ | 8.00 | |

| A-549 | Lung Carcinoma | IC₅₀ | 3.33 | |

| MCF-7 | Breast Adenocarcinoma | IC₅₀ | 14.16 | |

| SW480 | Colon Adenocarcinoma | IC₅₀ | 28.82 | |

| HepG2 | Hepatocellular Carcinoma | EC₅₀ | > 25 | |

| BHK-21 | Baby Hamster Kidney | Cytotoxicity* | 3.50 |

*Concentration at which host cells were not observed.

Mechanism of Action Insights

The precise molecular target of this compound remains to be definitively identified. However, transcriptomic studies on P. falciparum treated with the compound have provided initial clues.

These analyses revealed significant changes in transcripts and Gene Ontology (GO) terms associated with RNA trafficking , chromosome segregation , and schizogony . This suggests that this compound may interfere with fundamental processes of parasite cell division and development. The inability to generate resistant parasite lines in vitro further points to a potentially unconventional mechanism of action or the involvement of multiple targets.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in this guide.

Antiplasmodial Blood Stage Assay (SYBR Green I Method)

This assay quantifies parasite DNA to measure growth inhibition.

-

Plate Preparation: Asynchronous P. falciparum cultures are plated in 96-well plates. Test compounds are added in serial dilutions. Controls include 0.2% DMSO (vehicle) and a known antimalarial like Chloroquine.

-

Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Plates are frozen overnight at -20°C and then thawed. 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The lysis buffer composition is typically: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

-

Reading: Plates are incubated in the dark for 1-2 hours. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Analysis: The fluorescence intensity, which correlates with the amount of parasite DNA, is used to calculate the EC₅₀ values by plotting a dose-response curve.

In Vitro Killing Rate Assay (Parasite Reduction Ratio - PRR)

This assay assesses the viability of parasites after drug exposure.

-

Treatment: Synchronized ring-stage parasite cultures are treated with the test compound at a high concentration (e.g., 10x EC₅₀). Samples are collected at various time points (e.g., 24, 48, 72, 96, 120 hours).

-

Wash-out: At each time point, the compound is thoroughly washed from the collected parasite sample.

-

Serial Dilution: The washed, drug-free parasites are serially diluted in 96-well plates containing fresh red blood cells and culture medium.

-

Regrowth: The plates are incubated for an extended period (e.g., 21-28 days) to allow any viable parasites to regrow to a detectable level.

-

Assessment: After the regrowth period, parasite growth in the dilution wells is assessed using a sensitive method like the SYBR Green I assay or microscopy.

-

Calculation: The number of viable parasites at the time of drug removal is extrapolated from the highest dilution that shows parasite growth. The parasite reduction ratio is then calculated, typically as the log₁₀ drop in viable parasites over a 48-hour period.

Cytotoxicity Assay (MTT Method)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration ~0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at approximately 570 nm.

-

Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Anticoccidial Assay

This cell-based assay evaluates the effect of compounds on the intracellular development of Eimeria tenella.

-

Host Cell Culture: A host cell line, such as Madin-Darby Bovine Kidney (MDBK) or Baby Hamster Kidney (BHK-21) cells, is cultured to form a monolayer in multi-well plates.

-

Sporozoite Preparation: E. tenella oocysts are excysted to release sporozoites.

-

Infection and Treatment: The host cell monolayer is infected with the prepared sporozoites. Immediately after infection, medium containing serial dilutions of this compound is added.

-

Incubation: The infected, treated plates are incubated for a period that allows for the development of schizonts in control wells (typically 48-72 hours).

-

Assessment: The development of intracellular parasite stages (e.g., mature schizonts) is observed and quantified using microscopy.

-

Endpoint: The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound that completely inhibits the development of mature schizonts.

Conclusion and Future Directions

This compound is a compelling natural product with a diverse and potent biological activity profile. Its broad-spectrum anti-infective properties, coupled with its cytotoxic effects on cancer cells and a seemingly resistance-refractory mechanism of action against parasites, position it as a high-priority lead compound for drug development.

Future research should focus on several key areas:

-

Target Identification: Elucidating the precise molecular target(s) and mechanism(s) of action is critical. Approaches such as cellular thermal shift assays (CETSA), affinity chromatography, and metabolic profiling could yield valuable insights.

-

In Vivo Efficacy: While in vitro data is promising, in vivo studies in relevant animal models are necessary to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could help to optimize potency and selectivity, potentially separating the desired anti-infective or anticancer activities from off-target cytotoxicity.

-

Quantitative Antimicrobial Studies: Determining MIC values against a broader panel of bacterial and fungal pathogens will provide a clearer picture of its antimicrobial spectrum and potency.

Xanthoquinodin A1: A Broad-Spectrum Anti-Infective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a promising broad-spectrum anti-infective agent. This document provides a comprehensive technical overview of this compound, consolidating available data on its anti-infective properties, cytotoxicity, and putative mechanism of action. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear conceptual understanding of its biological effects and the methodologies used for its evaluation.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel anti-infective agents with unique mechanisms of action. Natural products remain a rich source of chemical diversity for such endeavors. This compound, isolated from fungi of the Humicola and Trichocladium species, has demonstrated potent inhibitory activity against a wide range of eukaryotic and prokaryotic pathogens.[1] Notably, it exhibits a high barrier to resistance development, a highly desirable characteristic for a novel antimicrobial drug candidate.[2] This guide synthesizes the current scientific knowledge on this compound to support ongoing research and drug development efforts.

Anti-infective Spectrum and Efficacy

This compound has demonstrated potent activity against a variety of parasites and select bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Anti-parasitic Activity of this compound

| Pathogen | Strain(s) | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| Plasmodium falciparum | Dd2 | SYBR Green I | 0.29 | [3] |

| Plasmodium berghei (liver stage) | - | - | 1.27 | [2] |

| Toxoplasma gondii (tachyzoites) | RH88 | - | 0.12 | [2] |

| Mycoplasma genitalium | - | Broth microdilution | 0.13 | [3] |

| Cryptosporidium parvum | - | HCT-8 cell-based | 5.2 | [3] |

| Trichomonas vaginalis | - | Broth microdilution | 3.9 | [3] |

Table 2: Antibacterial Activity of this compound

| Bacteria | Method | Concentration (µg/mL) | Result | Reference(s) |

| Bacillus subtilis | Paper disc method | 1000 | Active | |

| Micrococcus luteus | Paper disc method | 1000 | Active | |

| Staphylococcus aureus | Paper disc method | 1000 | Active | |

| Acholoplasma laidlawli | Paper disc method | 1000 | Active | |

| Bacteroides fragilis | Paper disc method | 1000 | Active |

Table 3: Antiviral Activity of Related Compounds

While specific antiviral data for this compound is not available, related anthraquinone compounds have shown virucidal activity against enveloped viruses, suggesting a potential area for future investigation.

| Virus | Compound Class | Effect | Reference(s) |

| Herpes Simplex Virus Type 1 | Anthraquinones | Envelope disruption | [4] |

| Influenza Viruses | Anthraquinone-2-carboxylic acid | Inhibition of replication | [5] |

Cytotoxicity Profile

Assessing the therapeutic index of a potential anti-infective is critical. The following table summarizes the known cytotoxic effects of this compound against various human cell lines.

Table 4: Cytotoxicity of this compound

| Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference(s) |

| HepG2 (human liver) | - | > 25 | [3] |

Mechanism of Action and Signaling Pathways

The precise molecular target of this compound remains to be fully elucidated. However, transcriptomic studies in Plasmodium falciparum provide significant insights into its mechanism of action. These studies revealed that this compound treatment leads to significant changes in transcripts related to RNA trafficking, chromosome segregation, and schizogony.[2] This suggests that this compound may disrupt fundamental cellular processes essential for parasite replication and proliferation. The difficulty in generating resistant mutants further suggests a potentially novel and complex mechanism of action.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Plasmodium falciparum SYBR Green I Drug Susceptibility Assay

This protocol is adapted from standard procedures for assessing anti-malarial drug susceptibility.[6][7][8][9][10][11]

-

Preparation of Parasite Culture:

-

Culture P. falciparum (e.g., Dd2 strain) in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

Synchronize the parasite culture to the ring stage.

-

Adjust the parasitemia to 0.5% and the hematocrit to 2%.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 1 µL of the drug dilutions to each well. Include drug-free (DMSO only) and parasite-free controls.

-

-

Assay Procedure:

-

Add 99 µL of the parasite culture to each well of the drug-prepared plate.

-

Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing saponin, Triton X-100, and EDTA.

-

Add SYBR Green I dye to the lysis buffer to a final concentration of 1X.

-

After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Calculate the EC₅₀ values by fitting the fluorescence data to a dose-response curve using appropriate software.

-

Cytotoxicity MTT Assay

This protocol is a standard method for assessing cell viability.[7][12][13][14]

-

Cell Culture:

-

Seed human cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound.

-

Replace the cell culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells with the compound for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

-

Trichomonas vaginalis Susceptibility Testing

This protocol is based on established methods for determining the minimal lethal concentration (MLC) of drugs against T. vaginalis.[1][15][16][17][18]

-

Parasite Culture:

-

Culture T. vaginalis isolates in TYM (trypticase-yeast extract-maltose) medium supplemented with serum.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

-

Inoculation:

-

Adjust the parasite concentration to 1 x 10⁵ parasites/mL.

-

Inoculate each well with the parasite suspension.

-

-

Incubation:

-

Incubate the plates under both aerobic and anaerobic conditions at 37°C for 48 hours.

-

-

MLC Determination:

-

After incubation, examine each well microscopically for motile trichomonads.

-

The MLC is the lowest drug concentration at which no motile parasites are observed.

-

Cryptosporidium parvum HCT-8 Infectivity Assay

This protocol describes an in vitro method for assessing the infectivity of C. parvum.[19][20][21][22][23]

-

Cell Culture:

-

Grow human ileocecal adenocarcinoma (HCT-8) cells to confluence in 96-well plates.

-

-

Oocyst Preparation and Excystation:

-

Treat C. parvum oocysts with a bleach solution to sterilize the surface.

-

Induce excystation by incubating the oocysts in an acidic solution followed by a solution containing taurocholic acid.

-

-

Infection:

-

Inoculate the HCT-8 cell monolayers with the excysted sporozoites in the presence of serial dilutions of this compound.

-

-

Incubation:

-

Incubate the infected cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Quantification of Infection:

-

Fix the cells and stain with a fluorescently labeled antibody specific for Cryptosporidium developmental stages.

-

Quantify the number of infected foci using fluorescence microscopy or by quantitative PCR of parasite DNA.

-

Determine the EC₅₀ based on the reduction in the number of infected foci or parasite DNA levels.

-

Toxoplasma gondii Plaque Assay

This assay is used to determine the effect of compounds on the lytic cycle of T. gondii.[24][25][26][27]

-

Host Cell Culture:

-

Grow a monolayer of human foreskin fibroblasts (HFF) in 24-well plates.

-

-

Infection and Treatment:

-

Infect the HFF monolayer with a low number of T. gondii tachyzoites (e.g., 100-200 per well).

-

After allowing the parasites to invade for 2-4 hours, replace the medium with fresh medium containing various concentrations of this compound.

-

-

Incubation:

-

Incubate the plates undisturbed for 7-10 days to allow for plaque formation.

-

-

Plaque Visualization and Quantification:

-

Fix the cells with methanol and stain with crystal violet.

-

Plaques will appear as clear zones where the host cells have been lysed.

-

Count the number of plaques and measure their area to assess the inhibitory effect of the compound.

-

Mycoplasma genitalium Broth Microdilution Assay

This protocol follows the general principles for mycoplasma susceptibility testing.[28][29][30][31][32]

-

Inoculum Preparation:

-

Grow M. genitalium in a suitable broth medium (e.g., SP-4) to the mid-logarithmic phase.

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate the wells with the M. genitalium suspension.

-

Incubate the plates at 37°C until a color change is observed in the growth control wells (due to a pH indicator in the medium).

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents a color change in the medium.

-

Conclusion

This compound is a promising broad-spectrum anti-infective with potent activity against a range of clinically relevant parasites. Its unique and complex mechanism of action, suggested by transcriptomic studies and the high barrier to resistance, makes it an attractive lead compound for further development. The data and protocols presented in this technical guide provide a valuable resource for researchers in the fields of natural product chemistry, parasitology, and infectious disease drug discovery to advance the investigation of this compound and its analogues as potential therapeutic agents. Further studies are warranted to fully elucidate its molecular target(s), expand the assessment of its antibacterial and antiviral spectra, and evaluate its efficacy in in vivo models of infection.

References

- 1. The laboratory diagnosis of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of enveloped viruses by anthraquinones extracted from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iddo.org [iddo.org]

- 7. 2.6. MTT cytotoxicity assay [bio-protocol.org]

- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]

- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. ijrr.com [ijrr.com]

- 15. Trichomonas Susceptibility Testing [testguide.adhb.govt.nz]

- 16. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]

- 17. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 18. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cryptosporidium cell culture infectivity assay design | Parasitology | Cambridge Core [cambridge.org]

- 20. journals.asm.org [journals.asm.org]

- 21. parasite-journal.org [parasite-journal.org]

- 22. rivm.nl [rivm.nl]

- 23. researchgate.net [researchgate.net]

- 24. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 28. learn.lboro.ac.uk [learn.lboro.ac.uk]

- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 32. learn.lboro.ac.uk [learn.lboro.ac.uk]

Xanthoquinodin A1: A Promising Fungal Metabolite with Potent Activity Against Toxoplasma gondii Tachyzoites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Toxoplasma gondii, an obligate intracellular protozoan parasite, is a global health concern, causing severe toxoplasmosis in immunocompromised individuals and congenital defects. The current standard of care is hampered by significant side effects and the emergence of drug resistance, necessitating the discovery of novel therapeutic agents. Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a promising candidate with potent in vitro activity against the rapidly replicating tachyzoite stage of T. gondii. This technical guide provides a comprehensive overview of the anti-toxoplasmic effects of this compound, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its potential mechanism of action.

Quantitative Efficacy of this compound against Toxoplasma gondii Tachyzoites

This compound has demonstrated significant and selective inhibitory activity against Toxoplasma gondii tachyzoites. The following table summarizes the key quantitative data from in vitro studies.

| Parameter | Value | Parasite Strain | Host Cell Line | Reference |

| EC50 | 0.12 µM | RH88 | Not Specified | [1] |

| Cytotoxicity (EC50) | > 25 µM | - | HepG2 | [2] |

| Selectivity Index | > 208 | - | - | Calculated |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound. The selectivity index is calculated as the ratio of host cell cytotoxicity (EC50) to parasite efficacy (EC50).

Experimental Protocols

This section details the methodologies employed to evaluate the efficacy of this compound against T. gondii tachyzoites.

Parasite and Host Cell Culture

-

Toxoplasma gondii Strain: The RH88 strain of Toxoplasma gondii was utilized for in vitro assays.[1] Tachyzoites were maintained by serial passage in a suitable host cell line.

-

Host Cell Line: While the specific host cell line for the EC50 determination against T. gondii is not explicitly stated in the provided search results, standard practice involves the use of human foreskin fibroblasts (HFF) or Vero cells for T. gondii propagation and drug screening assays.[3] For cytotoxicity assessment, the human liver cell line HepG2 was used.[2]

In Vitro Efficacy (EC50) Determination

The half-maximal effective concentration (EC50) of this compound against T. gondii tachyzoites was determined using a dose-response assay.[1]

Methodology:

-

Host Cell Seeding: Host cells (e.g., HFFs) are seeded into 96-well plates and cultured until a confluent monolayer is formed.

-

Parasite Infection: The host cell monolayers are infected with freshly harvested T. gondii RH88 tachyzoites.

-

Compound Treatment: Following a brief incubation period to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The treated, infected cells are incubated for a defined period, typically 48 to 72 hours, to allow for parasite replication in the control wells.

-

Quantification of Parasite Growth: Parasite proliferation is assessed using a quantitative method. Common techniques include:

-

Reporter Gene Assays: Utilizing parasite lines expressing reporter genes such as β-galactosidase or luciferase.[3]

-

Fluorescence-based Assays: Using fluorescently labeled parasites or DNA-intercalating dyes like SYBR Green I.

-

-

Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against the human liver cell line HepG2 to determine its selectivity for the parasite.[2]

Methodology:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period comparable to the efficacy assay (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

Data Analysis: The EC50 value for cytotoxicity is determined from the dose-response curve.

Transcriptomic Analysis

To investigate the mechanism of action, transcriptomic analysis was performed on T. gondii cultures exposed to this compound.[1]

Methodology:

-

Parasite Treatment: T. gondii cultures were exposed to a specific concentration of this compound for a defined duration.

-

RNA Extraction: Total RNA was extracted from both treated and untreated parasite populations.

-

Library Preparation and Sequencing: RNA sequencing (RNA-Seq) libraries were prepared and sequenced using a high-throughput sequencing platform.

-

Bioinformatic Analysis: The resulting sequence data was analyzed to identify differentially expressed genes between the treated and control groups. This typically involves read mapping, transcript quantification, and statistical analysis. Gene Ontology (GO) term enrichment analysis was performed to identify over-represented biological processes in the set of differentially expressed genes.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of this compound.

Figure 1: Experimental workflow for evaluating the in vitro efficacy and cytotoxicity of this compound.

Figure 2: Proposed mechanism of action of this compound based on transcriptomic analysis.

Mechanism of Action and Resistance Profile

The precise molecular target of this compound in Toxoplasma gondii has not yet been definitively identified. However, transcriptomic analysis of this compound-treated tachyzoites has provided initial insights into its mechanism of action.[1] The study revealed significant alterations in transcripts and Gene Ontology (GO) terms associated with fundamental cellular processes, including:

-

RNA Trafficking: Disruption of RNA transport and localization could have widespread effects on protein synthesis and cellular function.

-

Chromosome Segregation: Interference with the proper separation of chromosomes during cell division would be catastrophic for the rapidly replicating tachyzoites.

-

Schizogony: This is a form of asexual reproduction in Apicomplexa that involves multiple rounds of nuclear division followed by cytokinesis. Disruption of this process would directly inhibit parasite proliferation.

These findings suggest that this compound may act on a novel target or pathway in T. gondii, as its transcriptomic signature does not align with those of known antimalarial drugs.[1]

A significant advantage of this compound is its high threshold for resistance development in both T. gondii and Plasmodium falciparum.[1] This suggests that the parasite has a limited capacity to develop mutations that would confer resistance to the compound, making it a particularly attractive candidate for further development.

Conclusion and Future Directions

This compound is a promising fungal natural product with potent and selective in vitro activity against Toxoplasma gondii tachyzoites. Its unique mechanism of action, inferred from transcriptomic data, and its high barrier to resistance development highlight its potential as a lead compound for the development of a new class of anti-toxoplasmic drugs.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular target(s) of this compound in T. gondii.

-

In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of toxoplasmosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.

-

Combination Therapy: Investigating the potential for synergistic effects when this compound is used in combination with existing anti-toxoplasmic drugs.

The continued investigation of this compound and its analogues holds significant promise for addressing the unmet medical need for new, effective, and resistance-refractory treatments for toxoplasmosis.

References

- 1. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of compounds that suppress Toxoplasma gondii tachyzoites and bradyzoites | PLOS One [journals.plos.org]

Xanthoquinodin A1: An In-Depth Technical Guide on its "Irresistible" Phenotype in Parasites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a compound of significant interest in the field of parasitology due to its potent, broad-spectrum activity and, most notably, its "irresistible" phenotype.[1][2][3][4][5] This term arises from the repeated failure to generate resistant parasite lines in vitro, suggesting a mechanism of action that is robust and difficult for parasites to circumvent.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its activity against key parasites, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action.

Quantitative Data Presentation

This compound has demonstrated potent inhibitory activity against a wide range of protozoan parasites. The following table summarizes the reported 50% effective concentration (EC50) values, providing a clear comparison of its potency across different species and strains.

| Parasite Species | Strain/Stage | EC50 (µM) | Reference |

| Plasmodium falciparum | Dd2 | 0.29 | [2] |

| Toxoplasma gondii | RH88 Tachyzoites | 0.12 | [2] |

| Plasmodium berghei | Liver Stage | 1.27 | [2] |

| Mycoplasma genitalium | - | 0.13 | [6] |

| Cryptosporidium parvum | - | 5.2 | [6] |

| Trichomonas vaginalis | - | 3.9 | [6] |

Mechanism of Action & Signaling Pathway

The precise molecular target of this compound remains under investigation. However, studies in Plasmodium falciparum have revealed key aspects of its mechanism. The compound acts relatively quickly, inducing parasite death within 12 hours of exposure.[1][3][5] Crucially, inhibition occurs prior to the multinucleation stage of the parasite's asexual development.[1][3][5] This suggests an interference with a fundamental process in the parasite's cell cycle or DNA replication.

Furthermore, this compound does not exhibit cross-resistance with known antimalarials that target PfACS, PfCARL, PfPI4K, or DHODH, indicating a novel mechanism of action.[1][3][5] Transcriptomic analysis (RNA-Seq) of treated parasites revealed significant changes in the expression of genes related to meiosis, transport, and phospholipid regulation.[2]

The following diagram illustrates the current understanding of this compound's effect on the parasite.

Proposed mechanism of this compound action in parasites.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Parasite Viability Assessment (SYBR Green I Assay)

This assay is widely used to determine the EC50 of compounds against Plasmodium falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.

Materials:

-

96-well black, clear-bottom microtiter plates

-

P. falciparum culture (synchronized to ring stage)

-

Complete parasite culture medium (e.g., RPMI 1640 with supplements)

-

Human erythrocytes

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include a drug-free control (parasitized erythrocytes) and a background control (non-infected erythrocytes).

-

Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 1-2%.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Calculate the 50% inhibitory concentration (EC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for the SYBR Green I parasite viability assay.

Parasite Killing Rate Assessment (Parasite Reduction Ratio Assay)

This assay determines the rate at which a compound kills the parasite population over time.

Materials:

-

Synchronous ring-stage P. falciparum culture

-

This compound at a fixed concentration (e.g., 10x EC50)

-

96-well plates

-

Complete parasite culture medium

-

Human erythrocytes

Procedure:

-

Treat a synchronous ring-stage P. falciparum culture with a lethal concentration of this compound (e.g., 10x EC50).

-

At various time points (e.g., 0, 24, 48, 72, 96, 120 hours), collect an aliquot of the culture.[3]

-

Wash the parasites thoroughly to remove the compound.

-

Perform serial dilutions of the washed parasites in a 96-well plate with fresh erythrocytes and medium.

-

Culture the plates for 14-21 days to allow viable parasites to regrow.[3]

-

After the regrowth period, assess parasite growth in the wells using a suitable method, such as the SYBR Green I assay or microscopy.

-

The number of viable parasites at each initial time point is determined by the highest dilution at which parasite growth is observed.

-

The parasite reduction ratio (PRR) is calculated from the decline in viable parasites over time.

Workflow for the Parasite Reduction Ratio (PRR) assay.

Transcriptomic Analysis (RNA-Seq)

RNA-Seq is employed to understand the global transcriptional changes in parasites upon treatment with this compound.

Procedure Outline:

-

Synchronized late trophozoite stage P. falciparum cultures are treated with an EC50 concentration of this compound for a short duration (e.g., 1 hour), as longer exposure can significantly reduce RNA yield.[1]

-

Total RNA is extracted from the treated and control (DMSO-treated) parasites.

-

RNA quality and quantity are assessed.

-

An RNA-Seq library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

The library is sequenced using a high-throughput sequencing platform.

-

The resulting sequencing reads are aligned to the parasite's reference genome.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antiparasitic drugs due to its broad-spectrum activity and, critically, its "irresistible" nature. The lack of observable resistance suggests a mechanism of action that is fundamentally challenging for parasites to overcome. While the precise molecular target is yet to be elucidated, the current body of evidence points towards a novel mechanism that disrupts the parasite's cell cycle before multinucleation.

Future research should focus on:

-

Target Deconvolution: Utilizing chemical proteomics, genetic screening, or other advanced techniques to identify the specific molecular target(s) of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of parasitic diseases.

The continued investigation of this compound and its unique mode of action holds significant promise for the development of next-generation antiparasitic therapies that could overcome the growing challenge of drug resistance.

References

- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.malariaworld.org [media.malariaworld.org]

- 4. lcsciences.com [lcsciences.com]

- 5. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Xanthoquinodin A1: A Technical Overview of its Physico-chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoquinodin A1 is a fungal metabolite first isolated from the soil fungus Humicola sp. FO-888.[1] It belongs to a unique class of heterodimeric natural products, featuring a structurally complex conjugate of a xanthone and an anthraquinone moiety.[2][3] This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its anticoccidial properties.[1][4] More recent studies have revealed a broad spectrum of anti-infective capabilities, positioning this compound as a promising lead compound for the development of new therapeutics against various human pathogens.[2] This document provides an in-depth technical guide to the core physico-chemical properties of this compound, details of key experimental protocols, and an overview of its biological effects and mechanism of action.

Physico-chemical Properties

This compound is typically isolated as a yellow powder.[4] Its core physico-chemical characteristics are summarized in the table below. While its structure has been confirmed using various spectroscopic methods including 1D/2D NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Electronic Circular Dichroism (ECD), specific peak lists and detailed spectral data are not consistently reported in publicly available literature.[2]

| Property | Data | References |

| Appearance | Yellow Powder | [4] |

| Molecular Formula | C₃₁H₂₄O₁₁ | [4] |

| Molecular Weight | 572.5 g/mol | [4] |

| CAS Number | 151063-27-3 | [4] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO, Ethanol. Insoluble in Water. | [4] |

| Natural Source | Humicola sp., Trichocladium sp., Chaetomium sp. | [1][2][4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years when stored at -20°C | [4] |

Experimental Protocols

Isolation and Purification

Xanthoquinodins are isolated from the fermentation broth of the producing fungal strain.[1] The general workflow involves extraction and chromatographic purification. While the original paper on this compound from Humicola sp. details isolation by solvent extraction and HPLC, a more detailed representative protocol for related compounds from a fungal culture is described below.[1][5]

Methodology:

-

Fermentation: The producing fungus (e.g., Humicola sp.) is cultured in a suitable broth medium (e.g., Yeast-Malt Extract Broth) under optimal conditions (e.g., 23°C, 140 rpm) for several days to allow for the production of secondary metabolites.[5]

-

Extraction:

-

The culture broth is separated from the mycelium by filtration.[5]

-

The mycelium is macerated with an organic solvent like acetone and sonicated to extract intracellular compounds.[5]

-

The supernatant (broth) is treated with an adsorbent resin (e.g., Amberlite XAD-16N) to capture the desired compounds. The resin is then washed and eluted with acetone.[5]

-

The resulting acetone extracts are combined, dried in vacuo, and the aqueous residue is partitioned with a solvent such as ethyl acetate.[5]

-

-

Purification:

-

The crude ethyl acetate extract is concentrated.

-

Final purification is achieved using High-Performance Liquid Chromatography (HPLC). A common approach is reverse-phase HPLC with a gradient elution system, such as a water-acetonitrile gradient containing formic acid, to separate the individual xanthoquinodins.[1][5]

-

In Vitro Anticoccidial Activity Assay

The primary bioassay used to discover this compound was an in vitro model for coccidiosis.[1]

Methodology:

-

Host Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate media and seeded into microplates to form a confluent monolayer.[1][4]

-

Parasite Preparation: Sporozoites of Eimeria tenella (a key pathogenic species in poultry) are prepared from purified, sporulated oocysts.

-

Infection and Treatment: The BHK-21 cell monolayers are infected with the prepared E. tenella sporozoites. Immediately after infection, the cells are treated with varying concentrations of this compound.

-

Incubation: The treated, infected cells are incubated for a period sufficient for the parasite to undergo its intracellular development stage (schizogony).

-

Assessment: The assay is evaluated by microscopic examination to determine the minimum effective concentration (MEC) of this compound required to inhibit the formation of mature schizonts within the host cells.[3][4]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities against various pathogens. Its mechanism of action appears to be distinct from many existing drugs, making it a valuable candidate for overcoming drug resistance.

Spectrum of Activity

-

Anticoccidial: Highly potent against Eimeria tenella, including monensin-resistant strains, inhibiting schizont formation with an MEC of 0.02 µg/ml.[3][4]

-

Antiparasitic: Shows broad-spectrum activity against several human parasites, including Plasmodium falciparum (malaria), Cryptosporidium parvum, and Trichomonas vaginalis.[2]

-

Antimicrobial: Active against Gram-positive bacteria such as Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus.[4]

-

Cytotoxic: Demonstrates cytotoxic effects against several human cancer cell lines, including KB, MCF-7, and NCI H187.[4]

Mechanism of Action Insights

The precise molecular target of this compound remains under investigation. However, studies in Plasmodium falciparum have provided significant insights.

-

No Cross-Resistance: The compound does not show cross-resistance with known antimalarial targets such as PfACS, PfCARL, PfPI4K, or DHODH, indicating a novel mechanism.

-

Transcriptomic Effects: Treatment of P. falciparum with this compound leads to significant changes in the parasite's transcriptome. Key processes affected include RNA trafficking, chromosome segregation, and schizogony (the process of asexual reproduction). This suggests that this compound disrupts fundamental cellular processes related to parasite replication and development.

Transcriptomic Analysis Workflow

To probe the mechanism of action in P. falciparum, transcriptomic analysis (RNA-Seq) was employed. The workflow highlights the key steps in identifying genes and pathways affected by the compound.

References

- 1. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthoquinodin B3, a new anticoccidial agent produced by Humicola sp. FO-888 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Seven New Cytotoxic and Antimicrobial Xanthoquinodins from Jugulospora vestita - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Xanthoquinodin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction